molecular formula C17H12BrFN6S B11099011 3-[(3-bromobenzyl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

3-[(3-bromobenzyl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

Cat. No.: B11099011
M. Wt: 431.3 g/mol
InChI Key: ADVWGLXNSGZGHK-AWQFTUOYSA-N
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Description

N-{3-[(3-BROMOBENZYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL}-N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINE is a complex organic compound that features a unique combination of triazole and triazolotriazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-BROMOBENZYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL}-N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINE typically involves multiple steps, starting with the preparation of the triazole and triazolotriazole rings. The process often includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Formation of the Triazolotriazole Ring: This step involves the cyclization of a triazole derivative with a suitable nitrile or isocyanide under thermal or catalytic conditions.

    Introduction of the Bromobenzyl and Fluorophenyl Groups: These groups are typically introduced through nucleophilic substitution reactions using bromobenzyl halides and fluorophenyl aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-BROMOBENZYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL}-N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution of the bromobenzyl group could introduce various functional groups.

Scientific Research Applications

N-{3-[(3-BROMOBENZYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL}-N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[(3-BROMOBENZYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL}-N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s triazole and triazolotriazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[(3-BROMOBENZYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL}-N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINE
  • **N-{3-[(3-BROMOBENZYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL}-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE

Uniqueness

The uniqueness of N-{3-[(3-BROMOBENZYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL}-N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of both bromobenzyl and fluorophenyl groups may enhance its reactivity and potential interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C17H12BrFN6S

Molecular Weight

431.3 g/mol

IUPAC Name

(E)-N-[3-[(3-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]-1-(4-fluorophenyl)methanimine

InChI

InChI=1S/C17H12BrFN6S/c18-14-3-1-2-13(8-14)10-26-17-23-22-16-24(11-21-25(16)17)20-9-12-4-6-15(19)7-5-12/h1-9,11H,10H2/b20-9+

InChI Key

ADVWGLXNSGZGHK-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)CSC2=NN=C3N2N=CN3/N=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NN=C3N2N=CN3N=CC4=CC=C(C=C4)F

Origin of Product

United States

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